molecular formula C11H16N2O3 B567754 tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate CAS No. 1240620-37-4

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate

Cat. No. B567754
CAS RN: 1240620-37-4
M. Wt: 224.26
InChI Key: RZEQMSGEJUDANY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “tert-Butyl carbamate”, has been studied. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “tert-Butyl (3-hydroxypyridin-2-yl)carbamate”, has been analyzed . The molecular formula for this compound is C10H14N2O3, with an average mass of 210.230 Da and a monoisotopic mass of 210.100449 Da .

Scientific Research Applications

Role in Peptide Synthesis

The compound, also known as “TERT-BUTYL N-[(5-HYDROXYPYRIDIN-2-YL)METHYL]CARBAMATE”, plays a pivotal role in the synthesis of multifunctional targets in peptide synthesis . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .

Dual Protection of Amino Functions

The compound is used in the dual protection of amino functions. Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Facilitated Cleavage

The compound is used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Green and Eco-friendly Route for BOC Protection

The compound provides a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Use in Drug Synthesis

The compound is used in drug synthesis. Its unique properties make it ideal for various applications, including drug synthesis.

Use in Biomolecular Studies

The compound is used in biomolecular studies. Its unique properties make it ideal for various applications, including biomolecular studies.

properties

IUPAC Name

tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-9(14)7-12-8/h4-5,7,14H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEQMSGEJUDANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate

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